molecular formula C16H25N3O3 B13412822 Caffeoylspermidine

Caffeoylspermidine

Cat. No.: B13412822
M. Wt: 307.39 g/mol
InChI Key: FVFDFXRLJHKPAH-FNORWQNLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Caffeoylspermidine can be synthesized using commercially available starting materials. One convenient method involves the reaction of caffeic acid with spermidine under specific conditions to yield bis-caffeoylspermidine and bis-dihydrothis compound . The reaction typically involves the use of coupling agents and solvents to facilitate the formation of the amide bond between caffeic acid and spermidine. The overall yield of this synthesis can be quite high, with reported yields of 97% for bis-caffeoylspermidine and 86% for bis-dihydrothis compound .

Industrial Production Methods

The use of cheaper and commercially available starting materials makes it feasible for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Caffeoylspermidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl and amine groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The conditions for these reactions can vary, but they typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydrothis compound .

Comparison with Similar Compounds

Caffeoylspermidine is unique among hydroxycinnamic acid amides due to its specific structure and biological activities. Similar compounds include:

These compounds share similar properties but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C16H25N3O3

Molecular Weight

307.39 g/mol

IUPAC Name

(E)-N-[4-(3-aminopropylamino)butyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide

InChI

InChI=1S/C16H25N3O3/c17-8-3-10-18-9-1-2-11-19-16(22)7-5-13-4-6-14(20)15(21)12-13/h4-7,12,18,20-21H,1-3,8-11,17H2,(H,19,22)/b7-5+

InChI Key

FVFDFXRLJHKPAH-FNORWQNLSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)NCCCCNCCCN)O)O

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)NCCCCNCCCN)O)O

Origin of Product

United States

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